

Core Mechanism and Biochemical Properties

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Compound Focus: Bpiq-i

CAS No.: 174709-30-9

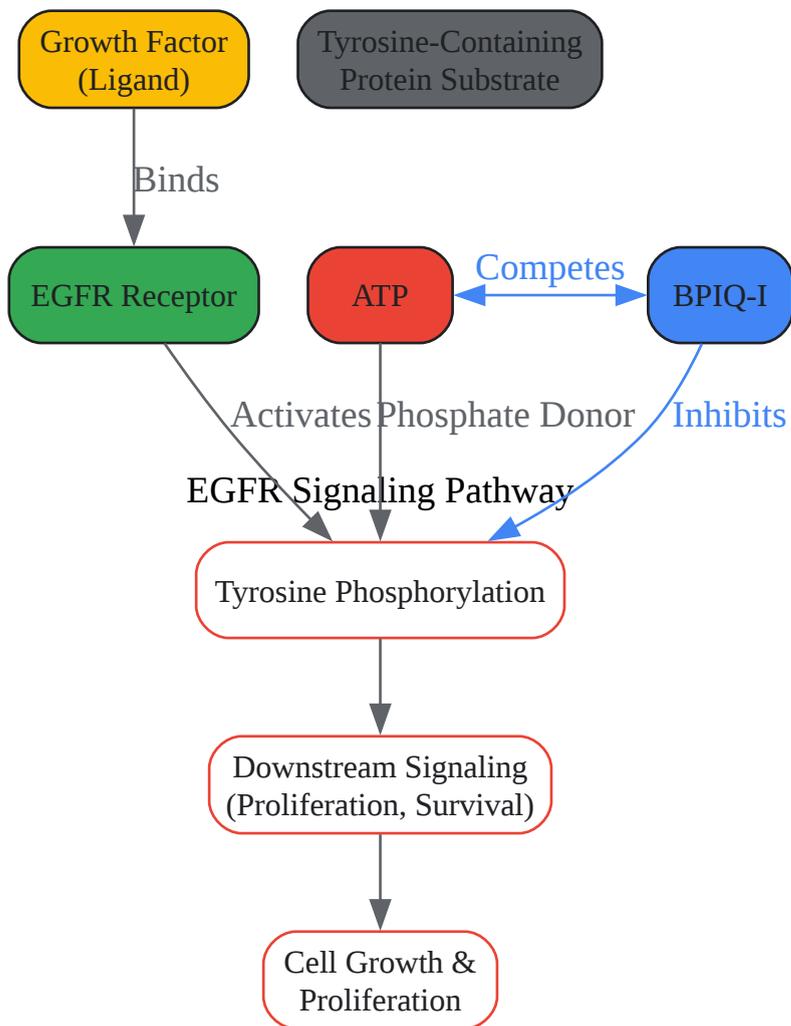
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BPIQ-I (CAS 174709-30-9) is a synthetic organic compound that specifically targets the tyrosine kinase activity of EGFR [1] [2]. Its primary characteristics are summarized in the table below.

| Property | Description |
|-------------------|---|
| Mechanism | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [3] [2] |
| Specificity | Potent and specific for EGFR [1] [2] |
| Cellular Uptake | Cell-permeable [2] |
| Molecular Formula | $C_{16}H_{12}BrN_5$ [1] [3] |
| Molecular Weight | 354.20 g/mol [1] [3] |

This mechanism is illustrated in the following signaling pathway diagram:



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BPIQ-I inhibits EGFR signaling by competing with ATP, thereby blocking tyrosine phosphorylation and subsequent downstream signaling that leads to cell proliferation [3] [2].

Experimental Anti-Proliferative Data

The inhibitory effect of **BPIQ-I** on cell growth has been demonstrated *in vitro*. The table below summarizes the half-maximal effective concentration (EC₅₀) values from a cell viability assay conducted over 3 days [3].

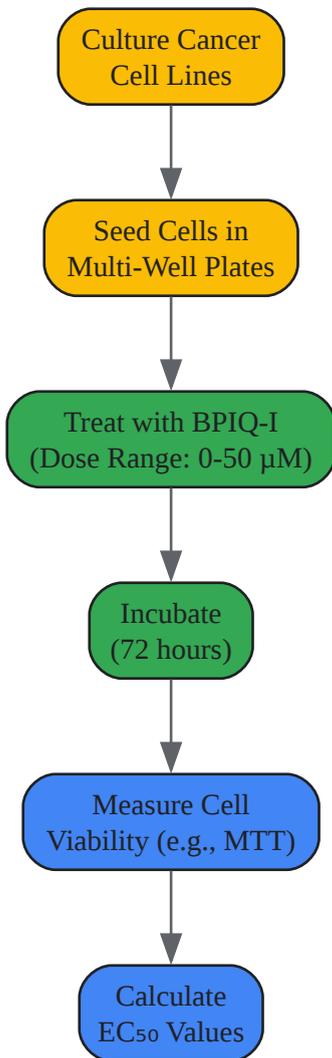
| Cell Line | Cancer Type | BPIQ-I EC ₅₀ (μM) |
|------------|----------------------|------------------------------|
| SKOV-3 | Ovarian Cancer | 6.5 |
| MDA-MB-468 | Breast Cancer | 30 |
| A-431 | Epidermoid Carcinoma | >50 |
| U-87 | Glioblastoma | >50 |
| MDA-MB-231 | Breast Cancer | >50 |

Key Experimental Protocols

The anti-proliferative data for **BPIQ-I** was generated using a standard **Cell Viability Assay** [3]. The methodology is outlined below, which can serve as a template for researchers wishing to validate or explore its effects further.

- **1. Cell Lines:** The assay utilized a panel of human cancer cell lines, including A-431 (epidermoid carcinoma), MDA-MB-468 (breast cancer), U-87 (glioblastoma), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) [3].
- **2. Compound Treatment:** Cells were treated with **BPIQ-I** across a concentration range of **0 to 50 μM** [3].
- **3. Incubation Time:** The treatment lasted for **3 days** to assess the compound's effect on proliferation [3].
- **4. Data Analysis:** Post-incubation, cell viability was measured, and the **EC₅₀ value** (the concentration that inhibits 50% of cell growth) was calculated for each cell line [3].

This general workflow for a kinase inhibitor screening assay is common in this field of research:



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*General workflow for assessing the anti-proliferative effects of a compound like **BPIQ-I** using a cell viability assay [3] [4].*

Research Applications and Considerations

BPIQ-I serves as a highly specific tool for probing EGFR-driven signaling in cellular models. When using this inhibitor in research, consider the following:

- **Specificity:** Its primary advantage is its potency and specificity for the EGFR tyrosine kinase, making it excellent for targeted studies [1] [2].

- **Cell-Permeability:** As a cell-permeable compound, it is suitable for experiments in intact cells rather than just biochemical assays [2].
- **Context-Dependent Activity:** Its anti-proliferative effect is not universal but depends on the cellular context, as evidenced by the varying EC_{50} across different cancer lines [3]. Researchers should empirically determine the effective concentration for their specific model system.

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References

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